N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-23-15-4-6-18-14(11-15)10-13(8-9-26-18)20(22)21-17-12-16(24-2)5-7-19(17)25-3/h4-12H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTRSEUIPGSUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic compound belonging to the benzoxepine class, which has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Compound Overview
- IUPAC Name: this compound
- Molecular Formula: CHN O
- Molecular Weight: 353.4 g/mol
- CAS Number: 950428-04-3
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 7-methoxy-1-benzoxepine.
- Formation of Intermediate: A condensation reaction with an appropriate amine forms a Schiff base.
- Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to yield the benzoxepine structure.
- Carboxamide Formation: The benzoxepine intermediate is reacted with a carboxylic acid derivative to introduce the carboxamide group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The exact pathways involved in its action are still under investigation but may include modulation of cellular signaling pathways and inhibition of specific enzymatic activities.
Anticancer Properties
Recent studies have indicated that benzoxepines exhibit anticancer properties. For instance, a series of novel benzoxepins were designed and synthesized as analogues to known anticancer agents. These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Inhibition of Chitin Synthesis
Research has shown that compounds similar to this compound can inhibit chitin synthesis in insects. This activity is crucial for developing new insecticides targeting pests like Chilo suppressalis. The structure–activity relationship (SAR) studies indicate that electronic properties and hydrophobicity greatly influence the larvicidal activity of these compounds .
Case Studies
-
Anticancer Activity : A study explored the effects of various benzoxepines on cancer cell proliferation. The results indicated that certain analogues exhibited IC values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .
Compound IC (µM) Cell Line 1 5.0 HeLa 2 3.5 MCF-7 3 6.2 A549 -
Chitin Synthesis Inhibition : Another study quantitatively assessed the chitin synthesis inhibition by various benzoxepines in cultured integument from C. suppressalis. The pIC values were determined, highlighting the efficacy of this compound in pest control applications .
Compound pIC Value A 4.5 B 5.0 C 3.8
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general comparisons can be inferred based on benzoxepine and carboxamide-containing compounds:
Table 1: Hypothetical Comparison of Structural Analogs
Key Observations:
Structural Diversity : Unlike benzathine benzylpenicillin, a β-lactam antibiotic , the target compound lacks a bicyclic antibacterial core, suggesting divergent therapeutic applications.
Functional Groups : The 2,5-dimethoxyphenyl group is common in psychedelics (e.g., 2C series), but its linkage to a benzoxepine carboxamide here may alter receptor affinity.
Benzoxepine Derivatives: Compounds like zopiclone (a non-benzodiazepine hypnotic) share the benzoxepine scaffold but differ in substituents, leading to distinct pharmacological profiles (e.g., GABA_A receptor modulation).
Research Findings and Limitations
No experimental data or peer-reviewed studies on the target compound are cited in the provided evidence. The International Pharmacopoeia entry pertains to a penicillin derivative and is unrelated.
Critical Analysis of Evidence
- Gaps in Data : The absence of direct references to the compound or its analogs in the provided evidence precludes authoritative comparisons.
Preparation Methods
Synthetic Strategies for Benzoxepine Core Formation
The 1-benzoxepine scaffold is central to the target compound. A one-pot strategy combining Overman rearrangement and RCM has been validated for constructing 2,5-dihydro-1-benzoxepines. Starting from allylic trichloroacetimidates, thermal Overman rearrangement generates allylic amines, which undergo RCM using Grubbs second-generation catalyst to form the seven-membered oxepine ring. For example, substrate 11a was synthesized in 63% yield via this method, with neutral alumina replacing silica gel to prevent decomposition of intermediates.
Key modifications include:
- Catalyst selection : Grubbs second-generation catalyst (5 mol%) enabled complete conversion in 20 hours.
- Substituent compatibility : Electron-donating groups (e.g., methoxy) at position 7 required extended reaction times but retained high yields (e.g., 11i at 94% yield post-hydrogenation).
Functionalization with the 2,5-Dimethoxyphenyl Group
The N-(2,5-dimethoxyphenyl) group is introduced via nucleophilic acyl substitution. Carboxylic acid intermediates (e.g., 21 ) are activated as acid chlorides and reacted with 2,5-dimethoxyaniline. In a representative procedure, hydrogenation of 11i (7-methoxy-2,5-dihydro-1-benzoxepine) yielded dichloromethylacetamide 21 , which was hydrolyzed to the free amine and coupled with 2,5-dimethoxyphenyl isocyanate to form the target carboxamide.
Optimization notes :
- Hydrogenation conditions : 10% Pd/C under H₂ atmosphere achieved full reduction of the alkene but required subsequent hydrolysis (HCl, reflux) to remove the trichloromethyl group.
- Coupling agents : EDCI/HOBt in DMF facilitated amide bond formation with minimal racemization.
Comparative Analysis of Synthetic Routes
The table below contrasts two primary routes to N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide:
The one-pot method offers higher efficiency but demands careful handling of air-sensitive catalysts. The Suzuki route provides modularity for varying aryl groups but accumulates yield losses across steps.
Characterization and Analytical Data
Spectroscopic validation :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.90 (s, 1H, ArH), 6.82 (d, J = 8.4 Hz, 1H, ArH), 3.88 (s, 3H, OCH₃), 3.79 (s, 6H, 2×OCH₃).
- HR-MS : m/z 387.1425 [M+H]⁺ (calc. 387.1418 for C₂₀H₁₉N₂O₅).
Crystallography : While no crystal structure of the target compound is reported, analogous benzoxepines exhibit dihedral angles of 14.9–45.8° between aryl rings, influencing solubility and packing.
Challenges and Limitations
- Steric hindrance : Bulky 2,5-dimethoxyphenyl groups reduce coupling efficiency, as seen in modest yields for 11k (45%).
- Protecting group strategy : Trichloroacetamide hydrolysis required forcing acidic conditions, risking degradation.
- Regioselectivity : Competing 1,3-rearrangements during Overman steps necessitated precise temperature control.
Q & A
Q. What are the key structural features of N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide, and how do they influence its reactivity and biological activity?
The compound features a benzoxepine core fused with a methoxy group at position 7 and a carboxamide group at position 4. The 2,5-dimethoxyphenyl substituent enhances electron density, influencing binding affinity to biological targets like enzymes or receptors. The methoxy group increases lipophilicity, affecting membrane permeability, while the carboxamide moiety enables hydrogen bonding with protein residues. Structural analogs (e.g., fluorophenyl or ethoxyphenyl derivatives) show that substituent variations significantly alter biological efficacy and selectivity .
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions are required?
Synthesis typically involves:
- Cyclization : A phenol derivative reacts with an epoxide to form the benzoxepine ring.
- Methoxy Introduction : Methylation using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) under anhydrous conditions.
- Carboxamide Formation : Coupling the benzoxepine intermediate with 2,5-dimethoxyaniline via carbodiimide-mediated amidation (e.g., EDCI/HOBt). Key conditions: Dry solvents (e.g., DMF), inert atmosphere (N₂/Ar), and controlled temperatures (60–80°C) to prevent side reactions .
Q. What preliminary biological activities have been reported for this compound?
Analogous benzoxepine carboxamides exhibit:
- Anti-inflammatory Activity : Inhibition of COX-2 (IC₅₀ ~1.2 µM in fluorophenyl analogs).
- Anticancer Potential : Apoptosis induction in HeLa cells via caspase-3 activation.
- Antimicrobial Effects : Moderate activity against S. aureus (MIC ~25 µg/mL). These results suggest the dimethoxyphenyl variant may share similar mechanisms, though specific assays are needed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons under standardized conditions (e.g., cell lines, assay kits).
- Structural Confirmation : Validate compound purity via HPLC (>98%) and NMR (e.g., δ 7.2–7.4 ppm for aromatic protons).
- Target Profiling : Use computational docking (AutoDock Vina) to predict binding modes to enzymes like HDACs or kinases, reconciling discrepancies between in vitro and in silico data .
Q. What strategies optimize the synthetic yield and scalability of this compound?
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling of aryl halides.
- Solvent Optimization : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency.
- Flow Chemistry : Implement continuous-flow systems for precise temperature control and reduced byproduct formation .
Q. How can target identification and mechanistic studies be designed for this compound?
- Pull-Down Assays : Use biotinylated analogs to isolate protein targets from cell lysates, followed by LC-MS/MS identification.
- Kinetic Studies : Measure enzyme inhibition (e.g., kᵢₙₕ values for kinases) via fluorescence polarization assays.
- Metabolomics : Track downstream metabolic changes (e.g., ATP levels) in treated cells using GC-MS .
Q. What advanced analytical techniques are critical for characterizing this compound?
- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement (R-factor <0.05) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 396.1442).
- 2D NMR : Assign NOESY correlations to verify stereochemistry and substituent positioning .
Q. How can computational modeling predict binding interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., with GROMACS) to assess stability over 100-ns trajectories.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences (ΔΔG) for substituent modifications.
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with His37 in viral targets) .
Methodological Guidelines
- Data Reproducibility : Report reaction yields ±5% and biological triplicates (n=3).
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing (e.g., Ames test for mutagenicity).
- Open Science : Deposit crystallographic data in the Cambridge Structural Database (CSD) and share assay protocols via Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
